molecular formula C18H17N5O2 B4412027 3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide

3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide

Cat. No. B4412027
M. Wt: 335.4 g/mol
InChI Key: NOLSTLYNBZBBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the research community due to its potential use as a tool for studying the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, which have been used in research to investigate the effects of cannabinoids on the body.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide-FUBINACA is similar to that of other synthetic cannabinoids. This compound-FUBINACA binds to the CB1 receptor in the brain, which leads to the activation of the endocannabinoid system. This can result in a range of physiological and psychological effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound-FUBINACA has been shown to have a number of biochemical and physiological effects. One study found that this compound-FUBINACA caused a decrease in body temperature and an increase in heart rate in rats. Another study found that this compound-FUBINACA caused a decrease in locomotor activity and an increase in catalepsy in mice. These effects are similar to those observed with other synthetic cannabinoids.

Advantages and Limitations for Lab Experiments

3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide-FUBINACA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that this compound-FUBINACA has similar effects to other synthetic cannabinoids, which can make it difficult to distinguish between the effects of different compounds.

Future Directions

There are a number of potential future directions for research on 3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide-FUBINACA. One area of interest is the development of new synthetic cannabinoids that have different effects on the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Overall, this compound-FUBINACA has the potential to be a valuable tool for researchers studying the endocannabinoid system and the effects of synthetic cannabinoids on the body.

Scientific Research Applications

3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide-FUBINACA has been used in a number of scientific studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. One study found that this compound-FUBINACA had a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This suggests that this compound-FUBINACA may have similar effects to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA.

properties

IUPAC Name

3-methyl-N-(3-methylbenzoyl)-N-(1-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-6-4-8-14(10-12)16(24)23(18-19-20-21-22(18)3)17(25)15-9-5-7-13(2)11-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLSTLYNBZBBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2=NN=NN2C)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide
Reactant of Route 2
3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide
Reactant of Route 3
3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide
Reactant of Route 4
3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide
Reactant of Route 5
3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide
Reactant of Route 6
3-methyl-N-(3-methylbenzoyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide

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